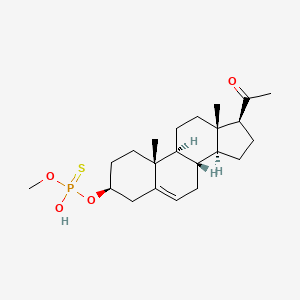
Urapidil-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urapidil-d4 Hydrochloride is a deuterated form of Urapidil, a sympatholytic antihypertensive drug. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Urapidil. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urapidil-d4 Hydrochloride involves the incorporation of deuterium atoms into the Urapidil molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Urapidil can also introduce deuterium atoms into the final product.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity this compound.
Types of Reactions:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from the compound.
Substitution: In substitution reactions, one functional group in this compound is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Urapidil-d4 Hydrochloride has several applications in scientific research, including:
Pharmacokinetic Studies: The deuterated form allows researchers to trace the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: By studying the metabolism of this compound, researchers can identify metabolic pathways and potential metabolites.
Drug Interaction Studies: this compound can be used to investigate interactions with other drugs, helping to understand potential synergistic or antagonistic effects.
Biological Research: The compound is used in studies related to hypertension, cardiovascular diseases, and central nervous system disorders.
Mechanism of Action
Urapidil-d4 Hydrochloride exerts its effects through both central and peripheral mechanisms:
Peripheral Mechanism: It predominantly blocks postsynaptic alpha-1 adrenoceptors, inhibiting the vasoconstrictor effect of catecholamines, leading to vasodilation and reduced blood pressure.
Central Mechanism: this compound also stimulates serotonin 5-HT1A receptors in the central nervous system, modulating the activity of cerebral centers that control the circulatory system.
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Terazosin: Similar to prazosin, it is used for hypertension and benign prostatic hyperplasia.
Doxazosin: An alpha-1 blocker used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Uniqueness of Urapidil-d4 Hydrochloride:
Dual Mechanism: Unlike other alpha-1 blockers, this compound has a dual mechanism of action, involving both peripheral and central effects.
Deuterated Form: The presence of deuterium atoms allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological properties.
Properties
CAS No. |
1794979-63-7 |
|---|---|
Molecular Formula |
C20H30ClN5O3 |
Molecular Weight |
427.966 |
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChI Key |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Synonyms |
6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














